molecular formula C12H17BrN2O B14902098 2-((3-Bromobenzyl)(isopropyl)amino)acetamide

2-((3-Bromobenzyl)(isopropyl)amino)acetamide

Cat. No.: B14902098
M. Wt: 285.18 g/mol
InChI Key: POFHXHYNDRQVAV-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)(isopropyl)amino)acetamide is an organic compound with the molecular formula C12H17BrN2O. This compound is characterized by the presence of a bromobenzyl group, an isopropyl group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)(isopropyl)amino)acetamide typically involves a multi-step process. One common method includes the bromination of benzylamine followed by the reaction with isopropylamine and acetic anhydride. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)(isopropyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-((3-Bromobenzyl)(isopropyl)amino)acetamide is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)(isopropyl)amino)acetamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)(isopropyl)amino)acetamide
  • 2-((3-Fluorobenzyl)(isopropyl)amino)acetamide
  • 2-((3-Methylbenzyl)(isopropyl)amino)acetamide

Uniqueness

2-((3-Bromobenzyl)(isopropyl)amino)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for research .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl-propan-2-ylamino]acetamide

InChI

InChI=1S/C12H17BrN2O/c1-9(2)15(8-12(14)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H2,14,16)

InChI Key

POFHXHYNDRQVAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Br)CC(=O)N

Origin of Product

United States

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